![molecular formula C24H23N3O3S B2550600 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 900006-19-1](/img/structure/B2550600.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

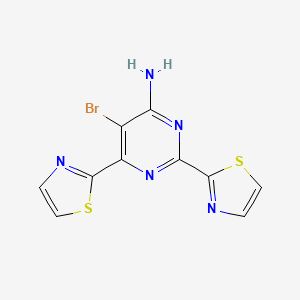

The synthesis of various benzamide derivatives and their complexes has been a subject of interest in recent research due to their potential biological applications. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another research synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the potential of these compounds in drug chemistry . Additionally, a molecular hybridization approach was employed to create 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, which showed significant anticancer activity . A metal-free synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) . Lastly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction of corresponding ylides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were utilized to characterize the synthesized products . X-ray single-crystal diffraction was used to determine the crystal structures of the derivatives and complexes, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzamide derivatives are characterized by their complexity and specificity. The oxidation process that leads to the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . The regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines showcases a metal-free approach and broad substrate scope . These reactions are indicative of the intricate processes that can be harnessed to create compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion in the complexes results in a stable planar geometry around the central ion . The compounds synthesized in the second study were screened against various enzymes, indicating their potential to bind nucleotide protein targets . The ADME study of the benzimidazole-bearing pyrrole carboxamide derivatives suggested good oral bioavailability, which is essential for drug development . These properties are critical for the compounds' applications in medicinal chemistry and their potential as therapeutic agents.

Applications De Recherche Scientifique

Applications in Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, analogous to the queried compound, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their potential application in cancer therapy (Borzilleri et al., 2006).

Synthesis and Biological Activity Studies

Research on benzo[b]thiepins and thiazole derivatives, which share structural similarities with the queried compound, highlights the versatility of these molecules in synthesizing a variety of heterocyclic compounds. These studies not only shed light on the synthetic pathways but also explore the biological activities of these compounds, including antimicrobial and antitumor activities, underscoring their importance in the development of new therapeutic agents (Reinhoudt & Kouwenhoven, 1972).

Potential in Drug Discovery

The structural flexibility of benzamide derivatives allows for the creation of novel compounds with significant biological activities. For example, thiazole-aminopiperidine hybrids have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of such molecules in addressing infectious diseases (Jeankumar et al., 2013).

Antimicrobial and Antitumor Properties

Further emphasizing the scientific applications of such compounds, several studies have demonstrated their antimicrobial and antitumor properties. This includes the synthesis of novel heterocycles incorporating antipyrine moiety, which have shown promising results in antimicrobial screenings (Bondock et al., 2008).

Anticonvulsant and CNS Activity

Additionally, benzamides and their derivatives have been explored for their central nervous system (CNS) activities, including anticonvulsant effects. Such studies are crucial in the quest for new therapeutic agents for neurological disorders (Nikalje et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15-11-12-20-21(16(15)2)26-24(31-20)27(14-17-8-5-6-13-25-17)23(28)18-9-7-10-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRQOFTANGVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)